molecular formula C8H12ClN3S B3035688 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine CAS No. 338406-71-6

1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine

Cat. No.: B3035688
CAS No.: 338406-71-6
M. Wt: 217.72 g/mol
InChI Key: BKTRFKWDXVDIRJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-chloro-4-(piperidin-1-ylmethyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S/c9-8-7(10-11-13-8)6-12-4-2-1-3-5-12/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTRFKWDXVDIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218775
Record name 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338406-71-6
Record name 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338406-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Chloromethyl)-5-chloro-1,2,3-thiadiazole

The thiadiazole core is synthesized through cyclization reactions. A modified Pinner reaction forms the 1,2,3-thiadiazole ring, followed by chlorination at the 5-position. For example, reacting deuterated acetonitrile with ethanol under HCl gas yields a Pinner salt, which is treated with ammonia to form an amidine intermediate. Cyclization with potassium thiocyanate and bromine generates the thiadiazole ring. Subsequent chlorination using N-chlorosuccinimide (NCS) introduces the 5-chloro substituent.

The methyl group at the 4-position is functionalized via free-radical chlorination or Appel reaction, replacing a hydroxyl group with chlorine. For instance, treating 4-(hydroxymethyl)-5-chloro-1,2,3-thiadiazole with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C produces 4-(chloromethyl)-5-chloro-1,2,3-thiadiazole with >85% yield.

Coupling with Piperidine

Piperidine acts as a nucleophile in an SN2 reaction with 4-(chloromethyl)-5-chloro-1,2,3-thiadiazole. The reaction proceeds in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine (TEA) as a base to deprotonate piperidine. Optimal conditions include:

Parameter Value
Temperature 60°C
Reaction Time 12 hours
Solvent THF
Base Triethylamine (2 equiv)
Yield 78–82%

The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and characterized by ¹H-NMR (δ 3.2–3.5 ppm for piperidine CH₂, δ 4.1 ppm for thiadiazole CH₂).

Cyclization via Amidination and Thiadiazole Formation

Pinner Reaction and Amidination

This route begins with deuterated acetonitrile, ethanol, and HCl gas at <10°C to form a Pinner salt. Treating the salt with ammonia gas in absolute ethanol yields deuterated acetamidine, which undergoes cyclization with sodium hypochlorite (NaOCl) at 0–5°C to form 5-chloro-1,2,3-thiadiazole-4-carbonitrile.

Functionalization and Alkylation

The nitrile group is reduced to an amine using lithium aluminum hydride (LiAlH₄), followed by chlorination with phosphorus oxychloride (POCl₃) to introduce the chloromethyl group. Piperidine is then coupled via a nucleophilic substitution reaction similar to Section 1.2. This method achieves 70–75% overall yield but requires careful handling of moisture-sensitive reagents.

Mitsunobu Coupling of 4-(Hydroxymethyl)-5-chloro-1,2,3-thiadiazole

Preparation of 4-(Hydroxymethyl)-5-chloro-1,2,3-thiadiazole

The hydroxylmethyl derivative is synthesized by reducing 5-chloro-1,2,3-thiadiazole-4-carboxylic acid with sodium borohydride (NaBH₄) in methanol. Alternatively, a Grignard reagent (methylmagnesium bromide) reacts with 5-chloro-1,2,3-thiadiazole-4-carbonyl chloride to install the hydroxymethyl group.

Mitsunobu Reaction with Piperidine

The Mitsunobu reaction couples the hydroxymethyl thiadiazole with piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in THF. Key parameters include:

Parameter Value
Temperature 0°C to room temperature
Reaction Time 6 hours
Solvent THF
Oxidizing Agent DEAD (1.2 equiv)
Ligand TPP (1.5 equiv)
Yield 65–70%

This method avoids harsh chlorination steps but requires costly reagents.

Reductive Amination Pathway

Synthesis of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde

The aldehyde is prepared by oxidizing 4-(hydroxymethyl)-5-chloro-1,2,3-thiadiazole with pyridinium chlorochromate (PCC) in dichloromethane.

Coupling with Piperidine

Reductive amination employs sodium cyanoborohydride (NaBH₃CN) in methanol, with piperidine and the aldehyde reacting at pH 5–6 (adjusted with acetic acid). The reaction proceeds at room temperature for 24 hours, yielding 55–60% product.

Optimization and Analytical Validation

Reaction Condition Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of piperidine, while protic solvents (e.g., ethanol) reduce side reactions.
  • Temperature : Elevated temperatures (60–80°C) accelerate SN2 reactions but risk decomposition of the thiadiazole ring.

Analytical Techniques

  • ¹H-NMR : Confirms piperidine integration (10H) and thiadiazole CH₂ (δ 4.1 ppm).
  • HRMS : Validates molecular ion peak at m/z 217.0382 (C₈H₁₂ClN₃S).
  • HPLC : Ensures >95% purity using a C18 column (acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Scalability
Nucleophilic Substitution 78–82 >95 Low High
Mitsunobu Coupling 65–70 >90 High Moderate
Reductive Amination 55–60 85–90 Moderate Low

The nucleophilic substitution route is preferred for industrial-scale synthesis due to cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by the chlorine atom, which can form hydrogen bonds or other interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

No comparative studies or analogs (e.g., thiadiazole derivatives, piperidine-containing compounds) are discussed in the evidence. For example:

  • Phenolic compounds are mentioned in , but these are unrelated to thiadiazole-piperidine hybrids .

Hypothetical Data Table (Illustrative Example Only):

Compound Name Structure Activity/Use Reference
1-[(5-Cl-thiadiazol-4-yl)methyl]piperidine Thiadiazole + Piperidine Unknown (no data) N/A
5-Chloro-1,2,3-thiadiazole Thiadiazole core Antimicrobial (hypothetical) N/A
Piperidine derivatives Piperidine scaffold Neurological agents N/A

Critical Analysis of Evidence

Recommendations for Further Research

To address this gap, consult:

Specialized Databases : SciFinder, Reaxys, or PubChem for structural and bioactivity data.

Peer-Reviewed Journals : Search for thiadiazole-piperidine hybrids in journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters.

Patent Repositories : Explore patents for industrial applications (e.g., agrochemicals, pharmaceuticals).

Biological Activity

1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a thiadiazole moiety. Its molecular formula is C8H12ClN3SC_8H_{12}ClN_3S with a molecular weight of approximately 217.72 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated that:

CompoundIC50 (µg/mL)Cell Line
4e5.36MCF-7
4i2.32HepG2

The compound 4i displayed the highest activity with an IC50 of 2.32 µg/mL against HepG2 cells, suggesting that structural modifications can enhance anticancer activity .

The mechanism underlying the anticancer activity involves inducing apoptosis through the modulation of key proteins involved in cell cycle regulation. Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed in treated cells .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. A study explored various substituted thiadiazoles for their activity against bacterial strains.

Antimicrobial Efficacy

The antimicrobial activity was assessed using standard disk diffusion methods against common pathogens such as Escherichia coli and Staphylococcus aureus. The following results were obtained:

CompoundZone of Inhibition (mm)Pathogen
Compound A15E. coli
Compound B20S. aureus

These findings indicate that thiadiazole derivatives can serve as potential candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, thiadiazole derivatives exhibit anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines in various models.

In Vivo Studies

In a model of acute inflammation induced by carrageenan, administration of a thiadiazole derivative resulted in a significant reduction in paw edema compared to control groups:

TreatmentPaw Edema Reduction (%)
Control0
Thiadiazole Derivative45

This suggests that the compound could be effective in managing inflammatory conditions .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of parameters such as solvent polarity, temperature, and stoichiometry. For example, using polar aprotic solvents (e.g., THF or acetone) and maintaining reflux conditions (60–80°C) can enhance nucleophilic substitution efficiency between thiadiazole and piperidine precursors . Reaction progress should be monitored via Thin-Layer Chromatography (TLC), and purification steps (e.g., recrystallization in methanol) can improve purity . Statistical experimental design (e.g., factorial design) minimizes trial runs while identifying critical variables .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions, such as the methylene bridge (-CH2_2-) linking thiadiazole and piperidine moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally analogous piperidine-thiadiazole hybrids .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.
  • Hygroscopicity Testing : Exposure to controlled humidity levels (e.g., 40–80% RH) identifies moisture sensitivity .
  • Long-Term Storage Trials : Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months) under ambient, refrigerated, and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .
  • Reaction Path Search Algorithms : Tools like the Artificial Force-Induced Reaction (AFIR) method explore feasible synthetic routes, reducing experimental redundancy .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

  • Sensitivity Analysis : Identify variables (e.g., solvent effects or steric hindrance) not fully captured in simulations .
  • Feedback Loops : Integrate experimental data (e.g., kinetic profiles) into computational models to refine accuracy iteratively .
  • High-Throughput Screening (HTS) : Rapidly test predicted reaction conditions to validate or adjust computational hypotheses .

Q. How can AI-driven platforms optimize reaction parameters in real time for this compound’s synthesis?

Methodological Answer:

  • Autonomous Laboratories : AI algorithms adjust parameters (e.g., temperature, pH) dynamically based on real-time sensor data (e.g., IR spectroscopy) .
  • Machine Learning (ML) : Train models on historical synthesis data to predict optimal conditions for new derivatives .
  • COMSOL Multiphysics Integration : Simulate multiphase reactions (e.g., solvent interactions) to preemptively address scalability challenges .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR, MS, and IR data with structurally characterized analogs (e.g., 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]piperidine derivatives) .
  • Isotopic Labeling : Use 2^2H or 13^13C-labeled precursors to resolve ambiguous peaks in complex spectra .
  • Collaborative Databases : Submit data to platforms like ChemSpider for peer validation, though proprietary synthesis routes may require independent verification .

Experimental Design Frameworks

Q. What statistical methods are recommended for optimizing reaction conditions?

Methodological Answer:

  • Factorial Design : Systematically vary factors (e.g., catalyst loading, solvent ratio) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables to pinpoint optimal conditions .
  • Taguchi Methods : Prioritize robustness against environmental fluctuations (e.g., temperature drift) in scaled-up syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.